N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
Description
"N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide" is a synthetic small molecule characterized by a pyrimidine core substituted with a 1H-pyrrol-1-yl group at the 6-position. The pyrimidine ring is linked via an aminoethyl chain to a 2-(4-fluorophenyl)acetamide moiety.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-5-3-14(4-6-15)11-18(25)21-8-7-20-16-12-17(23-13-22-16)24-9-1-2-10-24/h1-6,9-10,12-13H,7-8,11H2,(H,21,25)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQGVOUXGLSFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Pyrimidine ring : Known for its role in various biological processes.
- Pyrrole moiety : Associated with anticancer and antimicrobial activities.
- Amide linkage : Common in many biologically active compounds.
The molecular formula is , with a molecular weight of 308.34 g/mol, indicating a relatively complex structure that may influence its biological interactions .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer proliferation .
- Receptor Modulation : It could interact with receptors that regulate inflammatory responses, potentially leading to anti-inflammatory effects .
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance:
- In vitro studies have shown that derivatives containing pyrrole and pyrimidine rings can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies .
Antimicrobial Activity
The structural components suggest potential antimicrobial effects:
- A study highlighted that pyrrole-based compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
Anti-inflammatory Effects
The presence of the amide group may enhance anti-inflammatory properties:
- Similar compounds have been reported to inhibit cytokine production and modulate inflammatory pathways .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide exhibit significant anticancer properties. The compound may inhibit specific kinases involved in cancer cell proliferation, leading to potential therapeutic effects against various cancers. For instance, studies have shown that pyrimidine derivatives can target cancer cell lines effectively.
Antiviral Properties
The compound's unique structure suggests potential antiviral applications. Similar compounds have been investigated for their ability to inhibit viral replication by targeting viral enzymes or host cell receptors involved in the infection process.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting cytokine production, making it a candidate for treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
Synthetic Route Overview
- Formation of Pyrimidine Ring : Starting from suitable precursors, the pyrimidine ring is constructed through cyclization reactions.
- Pyrrole Functionalization : The pyrimidine ring is then functionalized with the pyrrole group via nucleophilic substitution.
- Acetamide Coupling : The final step involves coupling the acetamide moiety with the intermediate to form the desired compound.
Common Reactions
The compound can undergo various chemical transformations:
- Oxidation : Using reagents such as hydrogen peroxide.
- Reduction : Employing agents like sodium borohydride.
- Substitution Reactions : Involving nucleophiles or electrophiles depending on the functional groups present.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary findings indicate that the compound may interact with key enzymes involved in disease pathways, providing insights into its mechanism of action and therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are summarized below:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Substituent Effects on Binding Affinity: The 1H-pyrrol-1-yl group in the target compound likely enhances binding to aromatic residues in enzyme active sites compared to the ethylthio group in Analog 1, which prioritizes hydrophobic pockets . 4-Fluorophenyl in the target compound vs. 4-chlorophenoxy in Analog 2: Fluorine’s electronegativity improves metabolic stability, while chlorine’s larger size may increase steric hindrance .
Pharmacokinetic Differences: The ethylamino linker in the target compound may reduce clearance rates compared to the oxyacetamide linker in Analog 3, which is prone to esterase-mediated hydrolysis .
Synthetic Accessibility :
- The pyrimidine core in the target compound is more synthetically accessible than the pyrazolo[3,4-d]pyrimidine scaffold in Analog 1, which requires multi-step fusion reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
